molecular formula C11H10O B14863069 1-(4-Prop-2-ynylphenyl)ethanone

1-(4-Prop-2-ynylphenyl)ethanone

Cat. No.: B14863069
M. Wt: 158.20 g/mol
InChI Key: HDFIOUVBYAXKOR-UHFFFAOYSA-N
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Description

1-(4-Prop-2-ynylphenyl)ethanone is an organic compound with the molecular formula C11H10O It is a derivative of acetophenone, where the phenyl ring is substituted with a prop-2-ynyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Prop-2-ynylphenyl)ethanone can be synthesized through several methods:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, optimized for yield and purity. Specific conditions such as temperature, pressure, and catalysts are adjusted to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Prop-2-ynylphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1-(4-Prop-2-ynylphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Prop-2-ynylphenyl)ethanone involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 1-(4-Prop-2-ynylphenyl)ethanone is unique due to its prop-2-ynyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C11H10O

Molecular Weight

158.20 g/mol

IUPAC Name

1-(4-prop-2-ynylphenyl)ethanone

InChI

InChI=1S/C11H10O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h1,5-8H,4H2,2H3

InChI Key

HDFIOUVBYAXKOR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CC#C

Origin of Product

United States

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